N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-15-9-13(10-16(11-15)29-2)20(27)23-8-7-14-12-30-21-24-19(25-26(14)21)17-5-3-4-6-18(17)22/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBCIUXMQDLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. This suggests that the compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar compounds, it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanism of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
The structure of this compound allows for interactions with specific molecular targets such as enzymes and receptors, which is crucial for its biological activity.
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide involves its ability to form hydrogen bonds and other interactions with biological targets. This interaction modulates the activity of these targets leading to various pharmacological effects. The compound has shown potential in inhibiting specific enzymes and disrupting cellular processes that are vital for disease progression.
Anticancer Activity
Recent studies have indicated that triazolothiazole derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds structurally similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide have been tested against various cancer cell lines. For example:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Efficacy : Research indicates that derivatives of triazolothiazoles demonstrate activity against several pathogenic bacteria. For example:
Research Findings and Case Studies
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The compound’s thiazolo-triazole scaffold distinguishes it from simpler triazole derivatives. For instance, compounds 7–9 (from ) possess 1,2,4-triazole-3-thione cores lacking the fused thiazole ring, resulting in reduced planarity and altered electronic properties .
Substituent Variations
Fluorophenyl Position
- Target Compound : 2-fluorophenyl at the thiazolo-triazole position.
- CAS 894043-64-2: 4-fluorophenyl substituent . The fluorine’s position (ortho vs. para) impacts steric and electronic effects.
Methoxybenzamide Groups
Molecular Weight and Physicochemical Properties
*Estimated based on structural analogs in .
The higher molecular weight of compounds 7–9 (due to sulfonyl groups) suggests reduced lipophilicity compared to the target compound, which lacks bulky substituents.
Research Implications
While biological data for the target compound are unavailable, structural comparisons highlight critical design considerations:
Fluorine Positioning : Ortho-substitution may enhance metabolic stability compared to para-fluorine analogs due to steric protection of the aromatic ring .
Methoxy Symmetry : The 3,5-dimethoxy arrangement could improve pharmacokinetic profiles by balancing solubility and membrane permeability.
Q & A
Q. What are the common synthetic routes for preparing thiazolo-triazole-benzamide hybrids, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted triazoles with aldehydes or ketones. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields thiazolo-triazole intermediates. Subsequent coupling with 3,5-dimethoxybenzamide via amide bond formation (e.g., using carbodiimide coupling agents) completes the synthesis. Reaction monitoring via TLC (chloroform:acetone, 3:1) and purification via column chromatography are critical . Optimization focuses on solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., acetic acid vs. H₂SO₄), and temperature to maximize yield and minimize side products like uncyclized intermediates .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–C bond precision ≤ 0.006 Å) and confirms bicyclic core geometry. Co-crystallization with intermediates (e.g., thioacetamide derivatives) may be required for unstable intermediates .
- NMR/IR spectroscopy : ¹H NMR identifies substituent environments (e.g., δ 7.52–7.94 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups). IR confirms amide C=O stretches (~1650–1670 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (e.g., FAB-MS) validates molecular ion peaks (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Replicate assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) and control for variables like solvent (DMSO concentration ≤ 0.1%).
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with phenotypic screening (e.g., apoptosis markers) to confirm mechanisms .
- Structural verification : Re-characterize batches via XRD or NMR to rule out polymorphic or degradation artifacts (e.g., hydrolysis of the methoxy group under acidic conditions) .
Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). Prioritize the thiazole-triazole core as a hydrogen bond acceptor .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Key metrics include RMSD (< 2.0 Å) and binding free energy (MM-PBSA calculations) .
- QSAR models : Train on analogs with known IC₅₀ values using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer :
- Substituent scanning : Systematically vary the 2-fluorophenyl (e.g., replace F with Cl, CF₃) and 3,5-dimethoxy groups (e.g., replace OCH₃ with SCH₃) to map electronic and steric effects.
- Bioisosteric replacement : Replace the thiazolo-triazole core with oxadiazole or imidazopyridine to assess scaffold flexibility.
- Selectivity profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using competitive binding assays (Kd measurements via SPR) .
Q. What strategies ensure stability during formulation and storage of this compound?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., demethylation or oxidation).
- Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations. Avoid buffers prone to crystallization (e.g., phosphate at pH 7.4) .
- Packaging : Use amber glass vials under nitrogen atmosphere to prevent photooxidation and hydrolysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter harmonization : Compare reaction scales (e.g., 0.1 mmol vs. 1 mmol), solvent purity (HPLC-grade vs. technical grade), and catalyst sources (e.g., glacial acetic acid vs. commercial HAc).
- Intermediate trapping : Isolate and characterize key intermediates (e.g., N-substituted thioamides) to identify yield-limiting steps .
- Reaction kinetics : Use in-situ FTIR or Raman spectroscopy to monitor real-time progress and optimize termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
